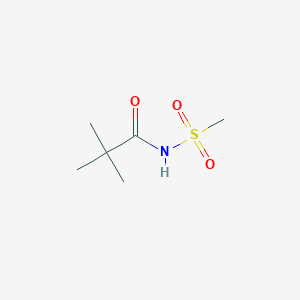
(2-iodo-3-phenylmethoxyphenyl) trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-iodo-3-phenylmethoxyphenyl) trifluoromethanesulfonate is an organic compound that belongs to the class of triflates. Triflates are known for their excellent leaving group properties, making them valuable intermediates in organic synthesis. This compound, in particular, is characterized by the presence of an iodine atom, a phenylmethoxy group, and a trifluoromethanesulfonate group attached to a benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-iodo-3-phenylmethoxyphenyl) trifluoromethanesulfonate typically involves the triflation of a suitable precursor. One common method is the reaction of 2-iodo-3-phenylmethoxyphenol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yields .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling of reagents to maintain safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(2-iodo-3-phenylmethoxyphenyl) trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: Due to the excellent leaving group ability of the triflate, this compound readily participates in nucleophilic substitution reactions.
Cross-Coupling Reactions: It can be used in Suzuki-Miyaura and Heck reactions, where the iodine atom acts as a reactive site for palladium-catalyzed cross-coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like acetonitrile or dimethylformamide.
Cross-Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are commonly used. The reactions are often conducted under an inert atmosphere at elevated temperatures.
Major Products Formed
Nucleophilic Substitution: The major products are the corresponding substituted phenylmethoxy derivatives.
Cross-Coupling Reactions: The major products are biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science.
Applications De Recherche Scientifique
(2-iodo-3-phenylmethoxyphenyl) trifluoromethanesulfonate has several applications in scientific research:
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and interactions.
Mécanisme D'action
The mechanism of action of (2-iodo-3-phenylmethoxyphenyl) trifluoromethanesulfonate primarily involves its role as a leaving group in nucleophilic substitution and cross-coupling reactions. The triflate group, being a weakly coordinating anion, facilitates the departure of the leaving group, allowing the nucleophile or coupling partner to attach to the aromatic ring. This process is often catalyzed by transition metals such as palladium, which coordinate to the iodine atom and activate the substrate for reaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Iodo-1,3-phenylene bis(trifluoromethanesulfonate)
- Phenyl[3-(trifluoromethyl)phenyl]iodonium triflate
- 2-Iodo-3-methoxyphenyl trifluoromethanesulfonate
Uniqueness
(2-iodo-3-phenylmethoxyphenyl) trifluoromethanesulfonate is unique due to its specific substitution pattern, which combines the reactivity of the iodine atom with the excellent leaving group ability of the triflate. This makes it particularly useful in synthetic applications where both high reactivity and stability are required.
Propriétés
Formule moléculaire |
C14H10F3IO4S |
|---|---|
Poids moléculaire |
458.19 g/mol |
Nom IUPAC |
(2-iodo-3-phenylmethoxyphenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C14H10F3IO4S/c15-14(16,17)23(19,20)22-12-8-4-7-11(13(12)18)21-9-10-5-2-1-3-6-10/h1-8H,9H2 |
Clé InChI |
LGRWYNSNXGCOSH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=C(C(=CC=C2)OS(=O)(=O)C(F)(F)F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


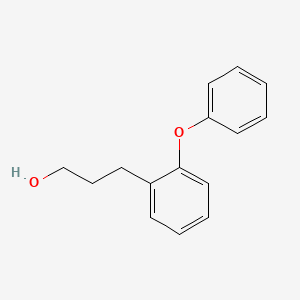
![1-Chloro-4-[(1,1,2,2,3,3,4,4-octafluorobutyl)sulfanyl]benzene](/img/structure/B14279717.png)
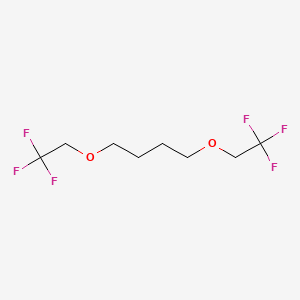

![N~1~,N~3~-Dimethyl-N~1~,N~3~-bis[(pyridin-2-yl)methyl]propane-1,3-diamine](/img/structure/B14279730.png)
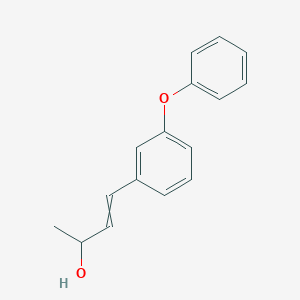
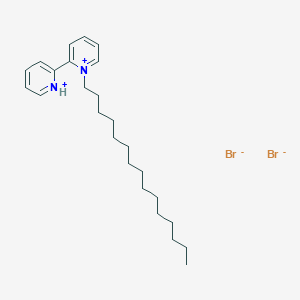

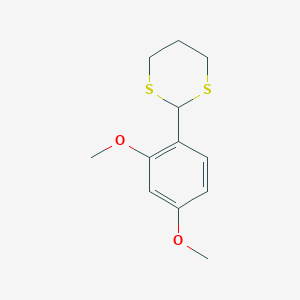


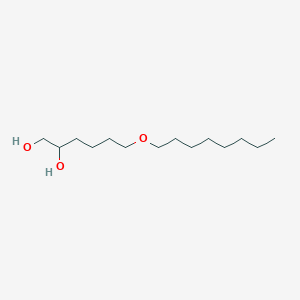
![[[[Bis(trimethylsilyl)amino]selanyl-trimethylsilylamino]-dimethylsilyl]methane](/img/structure/B14279804.png)
